molecular formula C17H16BrN5O2 B11431348 5-amino-N-(4-bromophenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-bromophenyl)-1-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11431348
M. Wt: 402.2 g/mol
InChI Key: SEMIWFNYNRUQHQ-UHFFFAOYSA-N
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Description

5-AMINO-N-(4-BROMOPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-(4-BROMOPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with substituted acetylenes under controlled conditions. The reaction is often catalyzed by copper(I) salts and carried out in the presence of a base such as potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-N-(4-BROMOPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the bromophenyl group results in phenyl derivatives.

Scientific Research Applications

5-AMINO-N-(4-BROMOPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-AMINO-N-(4-BROMOPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The presence of amino, bromophenyl, and methoxyphenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-AMINO-1-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 5-AMINO-1-(3-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
  • 5-AMINO-1-(4-METHOXYPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-AMINO-N-(4-BROMOPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16BrN5O2

Molecular Weight

402.2 g/mol

IUPAC Name

5-amino-N-(4-bromophenyl)-1-[(3-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C17H16BrN5O2/c1-25-14-4-2-3-11(9-14)10-23-16(19)15(21-22-23)17(24)20-13-7-5-12(18)6-8-13/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

SEMIWFNYNRUQHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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